Synthesis and Characterization of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride: A Comprehensive Technical Guide
Synthesis and Characterization of 4-[(2-Bromophenyl)methyl]oxan-4-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The synthesis of sterically hindered tertiary carbinamines is a notorious bottleneck in medicinal chemistry and drug development. Compounds such as 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1385696-40-1)[1] are critical building blocks for novel therapeutics, including NMDA receptor antagonists and spirocyclic scaffolds. This whitepaper details a highly optimized, self-validating synthetic route to this compound, circumventing the limitations of traditional methodologies through a modified Ritter reaction and thiourea-mediated cleavage.
Strategic Rationale & Retrosynthetic Analysis
Synthesizing a tertiary amine at the C4 position of a tetrahydropyran ring—especially one bearing a bulky 2-bromobenzyl group—presents significant steric challenges.
The Traditional Pitfall: The standard approach for synthesizing 4-amino-4-substituted tetrahydropyrans is the Strecker synthesis (yielding an α -amino nitrile) followed by the Bruylants reaction (displacement of the nitrile by a Grignard reagent). However, when utilizing a sterically demanding and electronically deactivated reagent like 2-bromobenzylmagnesium bromide, the Bruylants reaction often fails or yields abysmal recoveries due to competitive elimination and poor nucleophilic penetration.
The Optimized Solution: We employ a three-stage strategy centered around a modified Ritter reaction.
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Nucleophilic Addition: Direct addition of the Grignard reagent to tetrahydro-4H-pyran-4-one yields a tertiary alcohol.
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Modified Ritter Reaction: Standard Ritter reactions utilize acetonitrile, producing acetamides that require extremely harsh, molecule-degrading conditions to hydrolyze (e.g., prolonged reflux in concentrated HCl). By substituting acetonitrile with chloroacetonitrile , we generate a chloroacetamide intermediate[2].
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Thiourea Cleavage: As pioneered by Jirgensons et al., the chloroacetamide can be cleaved under exceptionally mild conditions using thiourea, preserving the integrity of the tetrahydropyran ring and the bromobenzyl moiety[3]. This method has been successfully adapted for highly hindered cyclic systems[4].
Figure 1: Retrosynthetic and forward synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure operational success at each stage.
Step 1: Synthesis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-ol
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Causality & Logic: 2-Bromobenzylmagnesium bromide is highly prone to Wurtz-type homo-coupling. Maintaining strict temperature control (-20 °C to 0 °C) during Grignard formation and addition is mandatory to suppress biphenyl byproduct formation.
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Procedure:
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Suspend magnesium turnings (1.2 equiv) in anhydrous THF under an argon atmosphere.
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Add 2-bromobenzyl bromide (1.0 equiv) dropwise at -20 °C. Stir for 1 hour until the Grignard reagent is fully formed.
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Add a solution of tetrahydro-4H-pyran-4-one (0.9 equiv) in anhydrous THF dropwise, maintaining the temperature below 0 °C.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation Checkpoint: Monitor by IR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1715 cm⁻¹) disappears and a broad hydroxyl stretch (~3400 cm⁻¹) emerges.
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Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the tertiary alcohol.
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Step 2: Modified Ritter Reaction
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Causality & Logic: Concentrated sulfuric acid generates the requisite tertiary carbocation at the C4 position. Chloroacetonitrile traps this carbocation to form a nitrilium ion, which hydrolyzes to the chloroacetamide upon aqueous quenching[2].
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Procedure:
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Dissolve the tertiary alcohol (1.0 equiv) in glacial acetic acid (3 volumes) and chloroacetonitrile (2.5 equiv).
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Cool the mixture to 0 °C using an ice bath.
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Add concentrated H₂SO₄ (3.0 equiv) dropwise over 30 minutes.
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Stir the mixture at room temperature for 12 hours.
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Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~ 0.4) will completely convert to a more polar spot (Rf ~ 0.2).
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Pour the mixture over crushed ice. The chloroacetamide intermediate will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo. This precipitation serves as a self-purifying step.
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Step 3: Thiourea-Mediated Cleavage
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Causality & Logic: Boiling the chloroacetamide with thiourea facilitates an S-alkylation of the thiourea. The resulting isothiouronium salt undergoes rapid intramolecular cyclization, expelling the free tert-alkylamine and yielding pseudothiohydantoin as a solid byproduct[3].
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Procedure:
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Dissolve the chloroacetamide (1.0 equiv) and thiourea (1.2 equiv) in a 5:1 mixture of ethanol and glacial acetic acid.
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Reflux the solution for 10 hours.
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Validation Checkpoint: The reaction mixture will initially become homogenous, followed by the gradual precipitation of the pseudothiohydantoin byproduct, visually confirming the cleavage progression.
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Cool to room temperature, dilute with water (5 volumes), and filter off the pseudothiohydantoin byproduct.
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Basify the aqueous filtrate to pH 12 using 20% aqueous NaOH. Extract the liberated free amine into CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous K₂SO₄ and concentrate.
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Step 4: Hydrochloride Salt Formation
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Procedure:
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Dissolve the crude free amine in anhydrous diethyl ether (or CH₂Cl₂ if solubility is poor).
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Cool to 0 °C and add a solution of HCl in dioxane (4.0 M, 1.5 equiv) dropwise under vigorous stirring.
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Validation Checkpoint: Immediate formation of a dense white precipitate confirms salt formation.
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Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to afford 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride as a white crystalline powder.
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Mechanistic Insights: The Thiourea Cleavage
The elegance of this synthetic route lies in the deprotection mechanism. Traditional acetamides resist hydrolysis, but the α -chloro group introduced by chloroacetonitrile acts as a highly reactive electrophilic center. Thiourea acts as a soft nucleophile, selectively attacking the α -carbon to form an isothiouronium intermediate. Subsequent heating drives an intramolecular nucleophilic attack by the thiourea nitrogen onto the amide carbonyl, irreversibly cleaving the C-N bond[2][4].
Figure 2: Mechanistic pathway of the thiourea-mediated cleavage of chloroacetamides.
Analytical Characterization Data
To ensure rigorous quality control, the synthesized compound must be validated against the following quantitative parameters. Data is summarized in structured tables for rapid cross-referencing.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride |
| CAS Registry Number | 1385696-40-1 |
| Molecular Formula | C₁₂H₁₇BrClNO |
| Molecular Weight | 306.63 g/mol |
| Appearance | White to off-white crystalline powder |
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.65 - 1.85 | m | 4H | Tetrahydropyran C3-H, C5-H |
| 3.20 | s | 2H | Benzyl CH₂ |
| 3.60 - 3.80 | m | 4H | Tetrahydropyran C2-H, C6-H |
| 7.20 - 7.35 | m | 2H | Aromatic C4'-H, C5'-H |
| 7.45 | dd | 1H | Aromatic C6'-H |
| 7.65 | dd | 1H | Aromatic C3'-H |
| 8.50 | br s | 3H | NH₃⁺ |
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 32.5 | Tetrahydropyran C3, C5 |
| 40.2 | Benzyl CH₂ |
| 55.4 | Quaternary C4 |
| 62.8 | Tetrahydropyran C2, C6 |
| 125.1 | Aromatic C2' (C-Br) |
| 128.4, 129.6 | Aromatic C4', C5' |
| 133.2, 134.5 | Aromatic C3', C6' |
| 136.8 | Aromatic C1' |
References
- GuideChem. "1385696-62-7 cas号1385696-62-7分子式、结构式、MSDS、熔点 ..." GuideChem.
- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis 2000, 12, 1709-1712.
- Rey-Carrizo, M. et al. "Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds." PMC / NIH.
- Organic Chemistry Portal. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile (DOI summary)." Organic-Chemistry.org.
